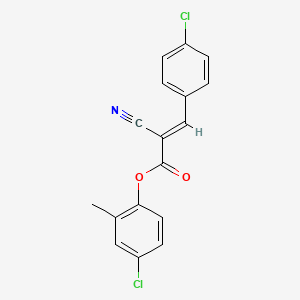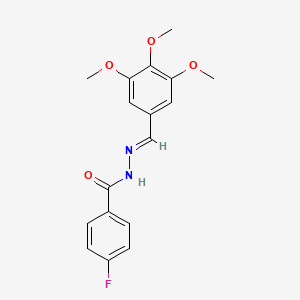![molecular formula C22H28N4O2 B5568343 2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)
2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex cyclopropane derivatives often involves multi-step synthetic routes, starting from simpler precursors to achieve the desired structural complexity. For instance, Lu et al. (2021) described the synthesis of a compound through condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). This methodology highlights the complexity and multi-step nature of synthesizing cyclopropane derivatives with additional functional groups.
Molecular Structure Analysis
The determination of crystal structures through X-ray crystallography provides deep insights into the molecular conformation, intermolecular interactions, and overall molecular geometry of cyclopropane derivatives. For example, Karimian et al. (2017) synthesized new derivatives and characterized them using spectroscopic and microanalytical data, demonstrating the intricate molecular structure of such compounds (Karimian et al., 2017).
Chemical Reactions and Properties
Cyclopropane derivatives undergo a variety of chemical reactions, depending on the functional groups attached. The synthesis and chemical behavior of cyclopropane derivatives can involve nucleophilic substitution, cyclocondensation, and rearrangement reactions, as demonstrated by multiple studies. These reactions are crucial for the modification and functionalization of the cyclopropane core, allowing for the development of compounds with specific chemical properties (Cetina et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the behavior of cyclopropane derivatives in various environments. These properties are influenced by the molecular structure and the nature of functional groups attached to the cyclopropane ring. Studies like those by Mironova et al. (2012) provide insights into the crystal structure and physical properties of cyclopropane derivatives, offering valuable information for their application in different fields (Mironova et al., 2012).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including reactivity, stability, and interaction with other molecules, are central to their application in chemical synthesis and potential pharmacological activities. The functional groups attached to the cyclopropane ring greatly influence these properties, dictating the compound's behavior in chemical reactions and its interaction with biological molecules (Sachdeva et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel derivatives and analyzed their structures through multiple spectroscopic techniques, including NMR, IR, and mass spectroscopy. For instance, Majithiya and Bheshdadia (2022) synthesized some novel pyrimidine-triazole derivatives, investigating their antimicrobial activities against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Similarly, Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a simple and efficient method for obtaining these compounds in good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial and Antiproliferative Activities
These synthesized compounds have been evaluated for their antimicrobial properties. Additionally, some derivatives exhibit significant inhibitory activities against cancer cell lines, indicating their potential as antiproliferative agents. For example, Lu et al. (2021) synthesized a compound showing inhibitory activity against cancer cell lines, suggesting its application in antiproliferative studies (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Propriétés
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-4-6-17(7-5-16)22(14-21(22,2)3)20(27)23-13-18-12-19(25-15-24-18)26-8-10-28-11-9-26/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKNWWWAZGHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2(C)C)C(=O)NCC3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)